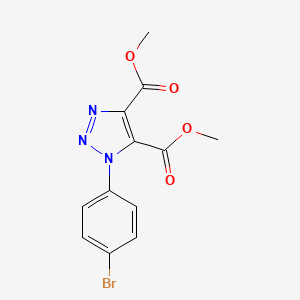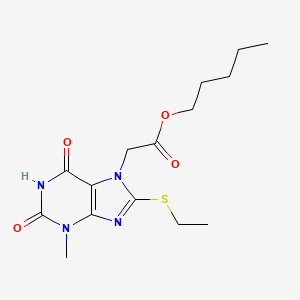
dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a novel compound that has been gaining attention in recent years for its potential applications in scientific research. It is a member of the triazole family, which are derivatives of 1,2,3-triazole. This compound has been found to possess a number of interesting properties, such as a high melting point and a low boiling point. It is also highly soluble in many organic solvents, making it useful for a variety of laboratory applications.
Scientific Research Applications
Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has a number of potential applications in scientific research. It has been used as a research tool in studies investigating the structure-activity relationship of various drugs, as well as in studies involving the synthesis and characterization of new pharmaceuticals. It has also been used as a catalyst in organic synthesis and as a reagent for the detection of various compounds. In addition, it has been used in the synthesis of a number of biologically active compounds, such as steroids and peptides.
Mechanism of Action
The mechanism of action of dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is not well understood. However, it is thought to act as an inhibitor of certain enzymes involved in the metabolism of drugs, thus preventing the breakdown of the drugs in the body. This can lead to increased bioavailability of the drugs, resulting in increased efficacy.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, which can lead to increased bioavailability of the drugs. In addition, it has been shown to have antioxidant properties, which may be useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate in laboratory experiments include its high melting point and low boiling point, as well as its solubility in a variety of organic solvents. It is also relatively inexpensive and easy to obtain. One of the main limitations of using this compound in laboratory experiments is that it is not very stable, and can easily decompose in the presence of heat or light.
Future Directions
The potential applications of dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate are still being explored. Some of the potential future directions include the development of new pharmaceuticals, the use of the compound as a catalyst in organic synthesis, and the use of the compound as a reagent for the detection of various compounds. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action.
Synthesis Methods
The synthesis of dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be accomplished through several methods. The most commonly used method involves the reaction of a bromophenol with an azide, followed by a condensation reaction with a dicarboxylic acid. This reaction can be carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as zinc chloride. The resulting product is this compound.
properties
IUPAC Name |
dimethyl 1-(4-bromophenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O4/c1-19-11(17)9-10(12(18)20-2)16(15-14-9)8-5-3-7(13)4-6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUIGHHLZGCXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2644509.png)



![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole](/img/structure/B2644519.png)
![methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2644520.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2644521.png)



![methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2644526.png)
![2-Methoxy-4-{[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-phenyl 4-chlorobenzoate](/img/structure/B2644527.png)

